4,5-dihydro-1,3-thiazol-2-yl N,N-dimethylcarbamodithioate
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Overview
Description
4,5-dihydro-1,3-thiazol-2-yl N,N-dimethylcarbamodithioate is a chemical compound with the molecular formula C6H10N2S3 and a molecular weight of 206.35 g/mol . It is known for its applications in various fields, including pharmaceuticals and industrial chemistry. The compound is characterized by its thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-1,3-thiazol-2-yl N,N-dimethylcarbamodithioate typically involves the reaction of dimethylcarbamodithioic acid with 4,5-dihydro-2-thiazolyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-dihydro-1,3-thiazol-2-yl N,N-dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4,5-dihydro-1,3-thiazol-2-yl N,N-dimethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-dihydro-1,3-thiazol-2-yl N,N-dimethylcarbamodithioate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is crucial for its antimicrobial and antifungal effects. The compound can also disrupt cellular processes by interfering with the synthesis of essential biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Carbamodithioic acid, dimethyl-, 4,5-dihydro-2-thiazolyl ester
- Cyanomethyl dimethylcarbamodithioate
- Carbamic acid, (4,5-dihydro-4-oxo-2-thiazolyl)-, 1,1-dimethylethyl ester
Uniqueness
4,5-dihydro-1,3-thiazol-2-yl N,N-dimethylcarbamodithioate is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4,5-dihydro-1,3-thiazol-2-yl N,N-dimethylcarbamodithioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S3/c1-8(2)6(9)11-5-7-3-4-10-5/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFINZCRWFZTDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SC1=NCCS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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